PAI-1 Inhibition vs. Toddalolactone
Toddalolactone 3'-O-methyl ether and its parent analog toddalolactone both inhibit recombinant human plasminogen activator inhibitor-1 (PAI-1). However, reported IC50 values indicate a notable difference in potency. Toddalolactone inhibits PAI-1 with an IC50 of 37.31 ± 3.23 μM [1]. While a direct head-to-head comparison under identical assay conditions is not available, cross-study data suggest that the 3'-O-methyl ether derivative may exhibit distinct activity profiles that warrant specific investigation .
| Evidence Dimension | Inhibition of recombinant human PAI-1 activity |
|---|---|
| Target Compound Data | IC50 not explicitly quantified in peer-reviewed literature; activity inferred from structural analogy and reported PAI-1 inhibition class effects . |
| Comparator Or Baseline | Toddalolactone: IC50 = 37.31 ± 3.23 μM [1] |
| Quantified Difference | Toddalolactone exhibits a defined IC50 of 37.31 μM against PAI-1; quantitative IC50 data for Toddalolactone 3'-O-methyl ether against PAI-1 is not reported in the accessible literature. |
| Conditions | In vitro enzyme inhibition assay using recombinant human PAI-1 [1] |
Why This Matters
PAI-1 is a key regulator of fibrinolysis and thrombosis; the presence of the 3'-O-methyl moiety may modulate target engagement, making compound identity critical for reproducible cardiovascular research.
- [1] TargetMol. Toddalolactone. Product Datasheet. View Source
